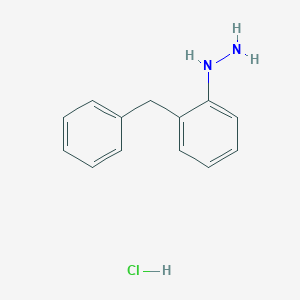

(2-Benzylphenyl)hydrazine hydrochloride

説明

Structure

2D Structure

3D Structure of Parent

特性

IUPAC Name |

(2-benzylphenyl)hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2.ClH/c14-15-13-9-5-4-8-12(13)10-11-6-2-1-3-7-11;/h1-9,15H,10,14H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZYNUBVNXXPWOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC=CC=C2NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Manufacturing

The synthesis of substituted phenylhydrazines, including (2-Benzylphenyl)hydrazine (B152664) hydrochloride, typically involves the reduction of a diazonium salt derived from the corresponding aniline (B41778). google.com A general pathway for the synthesis of substituted phenylhydrazine (B124118) hydrochlorides is as follows:

Diazotization: The starting substituted aniline is treated with a source of nitrous acid, such as sodium nitrite (B80452), in the presence of a strong acid like hydrochloric acid at low temperatures to form a diazonium salt. google.comchemicalbook.com

Reduction: The resulting diazonium salt is then reduced to the corresponding hydrazine (B178648). Common reducing agents for this transformation include stannous chloride in concentrated hydrochloric acid or sodium sulfite (B76179). google.comprepchem.com

Isolation: The product, in this case, (2-Benzylphenyl)hydrazine hydrochloride, is then isolated from the reaction mixture, often through precipitation and filtration. orgsyn.org It can be further purified by recrystallization. scite.aiorgsyn.org

For instance, the synthesis of (2-benzyloxy-phenyl)-hydrazine (B1272680) hydrochloride has been reported starting from 2-benzyloxyaniline. chemicalbook.com While a direct synthesis for this compound was not found in the search results, the general methods for preparing substituted phenylhydrazines are well-established. google.comscite.ai

Advanced Spectroscopic Characterization of 2 Benzylphenyl Hydrazine Hydrochloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for determining the precise structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton (¹H) NMR Spectroscopic Analysis for Structural Elucidation

Proton (¹H) NMR spectroscopy is instrumental in identifying the number and types of hydrogen atoms in a molecule. In the case of (2-Benzylphenyl)hydrazine (B152664), the free base of the hydrochloride salt, the ¹H NMR spectrum exhibits characteristic signals for the aromatic and benzylic protons. The aromatic protons typically appear as a complex multiplet in the region of δ 6.85–7.75 ppm, integrating to nine protons. The two protons of the hydrazine (B178648) moiety (NH₂) are expected to resonate as a singlet between δ 9.9–10.5 ppm.

Table 1: Representative ¹H NMR Data for Hydrazine Derivatives

| Compound | Functional Group | Chemical Shift (δ, ppm) |

| (2-Benzylphenyl)hydrazine | Aromatic H | 6.85–7.75 (m) |

| Hydrazine NH₂ | 9.9–10.5 (s) | |

| 1-Benzyl-1-phenylhydrazine (B1581896) hydrochloride | Aromatic H | 6.85–7.59 (m) |

| Benzyl (B1604629) CH₂ | 4.62 (s) | |

| Hydrazine NH | 9.0 (s) |

Note: 's' denotes a singlet and 'm' denotes a multiplet. Data for (2-Benzylphenyl)hydrazine is for the free base.

Carbon (¹³C) NMR Spectroscopic Analysis for Carbon Framework Assignment

Carbon (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal. For (2-Benzylphenyl)hydrazine hydrochloride, one would expect to observe signals for the aromatic carbons and the benzylic carbon.

Table 2: ¹³C NMR Chemical Shifts for 1-Benzyl-1-phenylhydrazine Hydrochloride

| Carbon Atom | Chemical Shift (δ, ppm) |

| Aromatic C | 145.73 |

| Aromatic C | 133.43 |

| Aromatic C | 129.52 |

| Aromatic C | 129.43 |

| Aromatic C | 128.68 |

| Aromatic C | 128.50 |

| Aromatic C | 126.10 |

| Aromatic C | 121.28 |

| Benzyl CH₂ | 61.29 |

Two-Dimensional NMR Techniques for Connectivity Mapping

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are powerful methods for establishing the connectivity between atoms in a molecule.

COSY (¹H-¹H Correlation Spectroscopy): This experiment reveals scalar couplings between protons, typically over two or three bonds. chemicalbook.comchemicalbook.com In this compound, a COSY spectrum would show correlations between adjacent protons on the aromatic rings, helping to assign the signals within the complex multiplet. It would also confirm the absence of coupling for the isolated benzylic protons, unless long-range coupling is observed. ugm.ac.id

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates the chemical shifts of protons directly attached to heteronuclei, such as carbon. chemicalbook.com An HSQC spectrum of this compound would definitively link each proton signal to its corresponding carbon signal, providing unambiguous assignment of the carbon framework. For instance, the benzylic proton signal would show a cross-peak with the benzylic carbon signal. ugm.ac.id

While specific 2D NMR data for this compound is not published, the application of these techniques is standard in the structural elucidation of complex organic molecules. rsc.org

Monitoring Isomerization Processes via NMR Spectroscopy

Hydrazine derivatives can exhibit isomerization, such as rotational isomerism around the N-N or C-N bonds, which can often be studied using NMR spectroscopy. nih.gov Variable temperature NMR studies can be particularly informative. By recording spectra at different temperatures, it may be possible to observe the coalescence of signals as the rate of interconversion between isomers increases, allowing for the determination of the energy barrier for the process.

For example, studies on acylhydrazones have demonstrated the use of NMR to investigate E/Z isomerization around the C=N double bond. nist.gov The presence of distinct sets of signals for each isomer in the NMR spectrum allows for their quantification and the study of the kinetics of their interconversion under thermal or photochemical stimulation. While no specific studies on the isomerization of this compound have been reported, the principles of using NMR to monitor such dynamic processes are well-established.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR and UV-Vis spectroscopy provide complementary information to NMR by probing the vibrational and electronic properties of a molecule, respectively.

Vibrational Band Assignments in IR Spectra

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the IR spectrum would be expected to show characteristic absorption bands for N-H, C-H, and C=C bonds.

While a specific, fully assigned IR spectrum for this compound is not available, data for related compounds can provide a basis for interpretation. For instance, the IR spectrum of phenylhydrazine (B124118) hydrochloride shows characteristic bands for the N-H stretching of the hydrazinium (B103819) ion. nist.gov The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the benzyl group would be observed just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings usually give rise to a series of bands in the 1600-1450 cm⁻¹ region. The N-H bending vibrations of the hydrazinium group are also expected in this region.

Table 3: General IR Absorption Regions for Functional Groups in this compound

| Functional Group | Vibrational Mode | Approximate Frequency (cm⁻¹) |

| N-H (Hydrazinium) | Stretching | 3300 - 3000 |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aliphatic C-H (Benzyl) | Stretching | 3000 - 2850 |

| C=C (Aromatic) | Stretching | 1600 - 1450 |

| N-H (Hydrazinium) | Bending | 1600 - 1500 |

Electronic Transitions and Chromophoric Analysis in UV-Vis Spectra

The electronic absorption spectrum of this compound is primarily dictated by the chromophoric systems present in its structure: the two phenyl rings. The UV-Vis spectrum is expected to exhibit absorptions characteristic of substituted benzenes, which arise from π→π* electronic transitions within the aromatic rings. nist.gov

The benzene (B151609) ring exhibits two principal absorption bands: the intense E2-band (short-wavelength) and the weaker, vibrationally-structured B-band (long-wavelength). In this compound, the substitution on these rings influences the position and intensity of these bands. The presence of the benzyl group (-CH2-phenyl) and the hydrazine hydrochloride group (-NHNH3+Cl-) on one of the phenyl rings can cause a bathochromic shift (shift to longer wavelengths) and a hyperchromic effect (increase in absorption intensity) compared to unsubstituted benzene.

Table 1: Expected UV-Vis Absorption Data for this compound

| Expected λmax (nm) | Transition Type | Associated Chromophore |

| ~200-230 | π→π* (E2-band) | Phenyl Rings |

| ~250-280 | π→π* (B-band) | Phenyl Rings |

Mass Spectrometry (MS) Techniques

Mass spectrometry is a critical tool for determining the molecular weight and elucidating the structure of this compound through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, which is essential for unequivocally confirming the molecular formula of a compound. For this compound (Molecular Formula: C₁₃H₁₅ClN₂), HRMS would analyze the protonated molecule or, more commonly, the cation formed by the loss of the chloride ion. biosynth.com

The theoretical exact mass of the (2-Benzylphenyl)hydrazine cation ([C₁₃H₁₄N₂]⁺) is calculated from the sum of the exact masses of its constituent atoms (¹²C, ¹H, ¹⁴N). By comparing the experimentally measured mass-to-charge ratio (m/z) to the theoretical value with a high degree of precision (typically to within 5 ppm), the elemental composition can be confirmed, distinguishing it from other potential compounds with the same nominal mass.

Fragmentation Pattern Analysis for Structural Information

Electron Ionization (EI) mass spectrometry induces fragmentation of the molecule, providing a unique fingerprint that reveals its structural components. The fragmentation pattern of this compound is predicted to be dominated by cleavages at the weakest bonds and the formation of stable carbocations.

A primary and highly characteristic fragmentation pathway for benzyl-containing compounds is the cleavage of the benzylic C-C bond to form the tropylium (B1234903) ion. youtube.com This fragment is particularly stable and often results in the base peak (the most intense peak) in the spectrum.

Key expected fragmentation pathways include:

Formation of the Tropylium Ion: Cleavage of the bond between the benzyl CH₂ group and the phenyl ring yields a fragment with an m/z of 91. This is a hallmark of benzyl moieties. nih.gov

Cleavage of the N-N Bond: The nitrogen-nitrogen single bond in the hydrazine group is relatively weak and can cleave. This fragmentation is common in hydrazine derivatives. nih.gov

Loss of Hydrazine Moiety: Fragmentation may involve the loss of N₂H₃ or N₂H₄, leading to other significant peaks.

Formation of Phenyl Cations: Cleavage can also generate fragments corresponding to the substituted or unsubstituted phenyl rings.

Table 2: Plausible Mass Spectrometry Fragments for (2-Benzylphenyl)hydrazine

| m/z Value | Proposed Fragment Ion | Structural Origin |

| 234/236 | [C₁₃H₁₅ClN₂]⁺ | Molecular Ion (with ³⁵Cl/³⁷Cl isotopes) |

| 199 | [C₁₃H₁₅N₂]⁺ | Cation after loss of HCl |

| 91 | [C₇H₇]⁺ | Tropylium ion from benzyl group cleavage |

| 106 | [C₇H₈N]⁺ | Fragment from cleavage of the N-N bond |

| 77 | [C₆H₅]⁺ | Phenyl cation |

X-ray Diffraction Analysis

X-ray diffraction on a single crystal is the most powerful method for determining the precise three-dimensional arrangement of atoms in the solid state. mdpi.com

Single Crystal X-ray Diffraction for Solid-State Molecular Structure Determination

While the specific crystal structure of this compound is not publicly available, the technique of single-crystal X-ray diffraction would provide unambiguous data on its solid-state conformation. nih.gov The analysis would yield precise bond lengths, bond angles, and torsion angles.

Of particular interest would be the determination of:

The geometry around the hydrazine nitrogen atoms.

The precise bond lengths of the C-N, N-N, and C-C bonds, which can provide insight into the electronic distribution within the molecule.

Studies on related hydrazine derivatives, such as benzylidene hydrazine carboxylates, reveal detailed conformational features, including the planarity of molecular segments and specific bond angles that dictate the structure. nih.govnih.gov

Analysis of Intermolecular Interactions and Crystal Packing

The crystal packing of this compound would be primarily governed by intermolecular hydrogen bonds and other non-covalent interactions. The hydrazinium ion (-NH₂NH₂⁺-) is an excellent hydrogen bond donor, while the chloride anion (Cl⁻) is a hydrogen bond acceptor.

The analysis would focus on:

Hydrogen Bonding: Strong N-H···Cl hydrogen bonds are expected to be the dominant interactions, linking the cations and anions into a stable three-dimensional lattice. The geometry (donor-acceptor distance and angle) of these bonds would be precisely determined. Studies on other hydrazine hydrochloride salts confirm the prevalence of such interactions. cambridge.orgcambridge.org

Crystal Packing: The analysis would reveal how the molecules pack in the unit cell, identifying any π-π stacking interactions between the phenyl rings or C-H···π interactions.

Table 3: Potential Intermolecular Interactions in Solid this compound

| Interaction Type | Donor | Acceptor | Significance |

| Hydrogen Bond | N-H (Hydrazinium) | Cl⁻ (Chloride) | Primary interaction governing crystal packing |

| C-H···π Interaction | C-H (Aromatic/Aliphatic) | π-system (Phenyl Ring) | Secondary interaction influencing conformation |

| π-π Stacking | Phenyl Ring | Phenyl Ring | Potential stabilizing interaction |

Applications in Advanced Organic Synthesis and Materials Science

Role as Chemical Reagents and Building Blocks

As a hydrochloride salt, (2-benzylphenyl)hydrazine (B152664) offers enhanced stability and ease of handling compared to its free base form. In synthetic protocols, the active hydrazine (B178648) can be generated in situ by treatment with a mild base or used directly in acidic reaction media. orgsyn.org Its primary role is that of a nucleophile, readily reacting with electrophilic carbonyl compounds.

The most fundamental reaction of (2-benzylphenyl)hydrazine is its condensation with aldehydes and ketones to form the corresponding (2-benzylphenyl)hydrazones. This reaction forms a C=N double bond and serves as the initial step for incorporating the bulky benzylphenyl scaffold into more complex structures. The resulting hydrazone is not merely a final product but a crucial, stable intermediate that is amenable to further transformations.

The general reaction is a cornerstone of hydrazine chemistry and proceeds by the nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by dehydration. The presence of the hydrochloride salt often necessitates an acid catalyst or conditions that favor the formation of the reactive free hydrazine. byjus.com

Table 1: General Reaction of (2-Benzylphenyl)hydrazine with Carbonyl Compounds

| Reactant A | Reactant B | Product | Reaction Type |

| (2-Benzylphenyl)hydrazine | Aldehyde (R'-CHO) | (E/Z)-1-(Alkylidene)-2-(2-benzylphenyl)hydrazine | Hydrazone Formation |

| (2-Benzylphenyl)hydrazine | Ketone (R'-CO-R'') | (E/Z)-1-(Alkylidene)-2-(2-benzylphenyl)hydrazine | Hydrazone Formation |

This table illustrates the general condensation reaction to form hydrazones, which are key intermediates for further synthesis.

The hydrazones derived from (2-benzylphenyl)hydrazine are pivotal precursors for constructing elaborate functional scaffolds, most notably through intramolecular cyclization reactions. The Fischer indole (B1671886) synthesis, discovered by Emil Fischer in 1883, stands as a paramount example. wikipedia.orgjk-sci.com In this reaction, the (2-benzylphenyl)hydrazone, typically formed in situ from the hydrazine and a carbonyl compound, undergoes an acid-catalyzed chemicalbook.comchemicalbook.com-sigmatropic rearrangement to yield an indole. byjus.com

The 2-benzyl substituent on the phenyl ring is of particular importance. In the Fischer synthesis, cyclization typically occurs at the ortho-position of the phenylhydrazine (B124118) ring. The presence of the benzyl (B1604629) group at one of the two ortho positions influences the regioselectivity of the cyclization, potentially directing the reaction to the unsubstituted ortho-carbon and leading to the formation of 4-benzylindoles. Research on other 2-substituted phenylhydrazones has shown that the nature of the ortho-substituent can significantly affect the reaction outcome, sometimes leading to abnormal products where cyclization occurs on the substituted side. nih.gov This makes (2-benzylphenyl)hydrazine a strategic choice for accessing specific, sterically hindered indole frameworks that are otherwise difficult to synthesize.

Contributions to Heterocyclic Synthesis Strategies

The synthesis of nitrogen-containing heterocycles is a major focus of organic chemistry due to their prevalence in pharmaceuticals, agrochemicals, and materials. Substituted hydrazines like (2-benzylphenyl)hydrazine hydrochloride are indispensable tools in this field.

Beyond the Fischer indole synthesis, (2-benzylphenyl)hydrazine can be employed to construct other important heterocyclic cores. wikipedia.orgmdpi.com For example:

Indazole Synthesis: The reaction of substituted hydrazines with ortho-halobenzaldehydes or related precursors provides a route to indazoles, another privileged heterocyclic motif. nih.govresearchgate.net Utilizing (2-benzylphenyl)hydrazine in such a synthesis would yield N-aryl indazoles where the bulky 2-benzylphenyl group is attached to one of the nitrogen atoms, profoundly influencing the molecule's conformation and properties. organic-chemistry.orgrsc.org

Pyrazole (B372694) Synthesis: Condensation with 1,3-dicarbonyl compounds or their equivalents is a classical method for preparing pyrazoles. (2-Benzylphenyl)hydrazine would react to form pyrazoles bearing its characteristic substituent on the nitrogen atom.

The incorporation of the 2-benzylphenyl group imparts significant steric bulk and lipophilicity, which can enhance solubility in organic media and influence the solid-state packing of the resulting heterocycles—key considerations in drug design and materials science.

Table 2: Selected Heterocyclic Synthesis Reactions Utilizing Hydrazine Precursors

| Heterocycle | Required Co-reactant(s) | Key Reaction Name/Type | Reference(s) |

| Indole | Aldehyde or Ketone | Fischer Indole Synthesis | wikipedia.org, jk-sci.com, byjus.com |

| Indazole | o-Fluorobenzaldehyde | Condensation/Cyclization | nih.gov, researchgate.net |

| Pyrazole | 1,3-Dicarbonyl Compound | Knorr Pyrazole Synthesis | N/A |

| Carbazole (B46965) | (from Indole precursor) | Intramolecular Dehydrogenative Cyclization | organic-chemistry.org |

This table summarizes major synthetic routes to key heterocycles where a substituted hydrazine like this compound could serve as a critical building block.

Development of Molecular Systems with Tunable Properties

The unique electronic and steric characteristics of the 2-benzylphenyl group make its derivatives candidates for advanced materials applications, where molecular properties must be precisely controlled.

Hydrazones have emerged as a versatile class of molecular photoswitches. researchgate.netrsc.org These molecules can undergo reversible isomerization between two distinct states (E and Z isomers) upon irradiation with light, leading to a change in color and other physical properties (photochromism). researchgate.net The performance of these switches, including their activation wavelengths, thermal stability, and fatigue resistance, is highly dependent on the electronic and steric nature of the substituents on the hydrazone core. nsf.gov

By reacting this compound with an appropriate carbonyl compound (e.g., an α-ketoester), a photochromic hydrazone can be synthesized. In this system, the (2-benzylphenyl)hydrazine portion acts as the "stator" of the molecular switch. The steric bulk of the ortho-benzyl group would be expected to have a significant impact on the molecule's properties:

Thermal Stability: The steric hindrance can raise the energy barrier for thermal E/Z isomerization, potentially leading to switches with exceptionally long half-lives for the metastable state. nsf.gov

Solid-State Properties: The bulky group can disrupt efficient crystal packing, which can influence switching efficiency in the solid state and potentially give rise to mechanochromic behavior, where mechanical force induces a change in color or fluorescence.

Systematic studies on related hydrazone systems demonstrate that modifying substituents is a key strategy for tuning these photophysical properties. nsf.gov The 2-benzylphenyl group offers a unique combination of steric and electronic features for this purpose.

Table 3: Influence of Substituents on Photochromic Hydrazone Properties (Illustrative Examples)

| Substituent Type on Hydrazine Moiety | General Effect on Properties | Rationale | Reference |

| Electron-Donating Group (EDG) | Can accelerate thermal relaxation | Changes isomerization mechanism from inversion to rotation | nsf.gov |

| Electron-Withdrawing Group (EWG) | Generally maintains long thermal half-lives | Stabilizes the ground state via the standard inversion pathway | nsf.gov |

| Sterically Bulky Group (e.g., 2-benzyl) | Expected to increase thermal stability | Increases the energetic barrier to rotation/inversion | Inferred from nsf.gov |

This table illustrates established principles of how substituents affect photochromic behavior, providing a basis for predicting the properties of (2-benzylphenyl)hydrazone derivatives.

The development of organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), relies on molecules with tailored electronic properties, thermal stability, and processability. Carbazole derivatives are a well-known class of compounds used in this field, often as hole-transporting materials, due to their rigid, planar structure and electron-rich nature. nih.govnih.govresearchgate.net

A potential application of this compound in this area lies in its use as a precursor to novel carbazole structures. An indole synthesized via the Fischer route from (2-benzylphenyl)hydrazine could, in principle, undergo subsequent intramolecular cyclization (e.g., a dehydrogenative C-H activation) to form a benzyl-substituted carbazole. The introduction of the benzyl group via this route could be a strategic chemical modification to:

Enhance Solubility: The bulky, non-polar benzyl group can improve the solubility of the carbazole core in organic solvents, facilitating device fabrication from solution.

Control Morphology: The substituent can disrupt intermolecular π-π stacking in the solid state, influencing the thin-film morphology which is critical for charge transport and device efficiency.

Recent research has focused on synthesizing novel carbazole scaffolds for various applications, highlighting the importance of developing new building blocks and synthetic methods. organic-chemistry.orgbeilstein-journals.org The use of specifically substituted hydrazines like (2-benzylphenyl)hydrazine provides a chemical pathway to create bespoke carbazole derivatives with properties tuned for advanced electronic applications.

Future Directions and Emerging Research Avenues

Green Chemistry Approaches for Hydrazine (B178648) Synthesis

The synthesis of hydrazines has traditionally relied on methods that generate significant waste and involve hazardous reagents. Modern chemistry is increasingly shifting towards greener, more sustainable practices that prioritize safety, efficiency, and minimal environmental impact.

One promising green approach is mechanochemistry , which utilizes mechanical force to drive chemical reactions, often in the absence of bulk solvents. researchgate.net Research has demonstrated that the reduction of nitroarenes to their corresponding anilines—a common precursor step for hydrazines—can be achieved with high selectivity and efficiency using simple iron powder and water under ball-milling conditions. researchgate.net This solvent-free method not only reduces waste but can also unlock unique reaction pathways not accessible through conventional solution-phase chemistry. researchgate.net

Another sustainable avenue involves the use of biocatalysis and bio-inspired catalysts . Engineered imine reductases (IREDs) are being developed for the enantioselective reduction of hydrazones, offering a highly versatile and green route to chiral hydrazine-containing motifs. minarjournal.com Furthermore, catalysts inspired by natural systems, such as vitamin B2 derivatives, have been shown to efficiently mediate hydrogenation processes using environmentally benign reagents where water and nitrogen gas are the only byproducts. ajgreenchem.com

The Peroxide Process represents a significant advancement in industrial hydrazine synthesis. This method uses ammonia (B1221849) and hydrogen peroxide with a ketone catalyst, producing water as the primary byproduct. nih.gov Such processes avoid the use of chlorine-based oxidants and the generation of salt waste, aligning with the principles of green chemistry. nih.gov Additionally, the development of heterogeneous catalysts, such as V₂O₅/TiO₂, that can mediate reactions using green reductants like hydrazine hydrate (B1144303) under mild conditions (e.g., blue LED irradiation) further underscores the move towards sustainable chemical production. nih.gov

Table 1: Comparison of Green Synthesis Methods for Hydrazines

| Method | Key Features | Advantages |

| Mechanochemistry | Solvent-free or low-solvent reaction conditions using mechanical force. researchgate.net | Reduced waste, high efficiency, potential for novel reactivity. researchgate.net |

| Biocatalysis | Use of engineered enzymes (e.g., IREDs) for selective transformations. minarjournal.com | High enantioselectivity, mild reaction conditions, biodegradable catalysts. minarjournal.com |

| Peroxide Process | Ketone-catalyzed reaction of ammonia and hydrogen peroxide. nih.gov | Avoids salt waste, uses readily available starting materials, water is the main byproduct. nih.gov |

| Heterogeneous Catalysis | Recyclable solid-phase catalysts (e.g., V₂O₅/TiO₂). nih.gov | Catalyst reusability, simplified product purification, potential for continuous flow processes. nih.gov |

Exploration of Novel Reaction Pathways

Beyond green synthesis, the discovery of novel reaction pathways is crucial for expanding the synthetic utility of (2-Benzylphenyl)hydrazine (B152664) hydrochloride. Arylhydrazines are versatile nucleophiles and precursors for a variety of important chemical structures.

Recent advancements include palladium-catalyzed cross-coupling reactions, which enable the direct formation of the C-N bond between an aryl halide and hydrazine. rsc.org This method provides a more direct and often higher-yielding alternative to classical methods that involve the reduction of diazonium salts, offering broad functional group tolerance at low catalyst loadings. rsc.org Another innovative approach is the nickel-catalyzed N-N cross-coupling of O-benzoylated hydroxamates with amines, which provides a new route to hydrazides, key derivatives of hydrazines.

Hydrazine derivatives are also central to the synthesis of complex heterocyclic systems. For instance, the Boulton–Katritzky rearrangement of isoxazole (B147169) hydrazones provides a powerful method for preparing functionalized 1,2,3-triazoles. psu.edu Tandem reactions, where multiple bond-forming events occur in a single pot, are also gaining prominence. The reaction of 3-formylchromones with arylhydrazines can lead to a variety of chromone-related pyrazole (B372694) compounds, demonstrating how complex scaffolds can be rapidly assembled. mdpi.com These novel pathways significantly enhance the toolkit available to chemists for utilizing building blocks like (2-Benzylphenyl)hydrazine hydrochloride.

Advancements in Computational Modeling for Hydrazine Derivatives

Computational chemistry has become an indispensable tool for understanding and predicting chemical reactivity, complementing experimental work. For hydrazine derivatives, computational modeling provides deep insights into reaction mechanisms, electronic structure, and potential energy surfaces.

Density Functional Theory (DFT) is a widely used method to elucidate complex reaction pathways. For example, DFT calculations have been applied to study the associative mechanism for hydrazine synthesis on heterogeneous catalysts like Co₃Mo₃N. beilstein-journals.org These studies can identify rate-limiting steps, calculate activation barriers, and characterize key intermediates, guiding the design of more efficient catalysts. beilstein-journals.org

Computational models are also vital for understanding the behavior of hydrazine derivatives in more complex processes. Theoretical studies on the reduction of neptunium(VI) by various hydrazine derivatives have helped to determine the most probable reaction mechanisms (e.g., free radical vs. free radical ion). nih.gov By analyzing bonding evolution along the reaction pathway using techniques like Natural Bond Orbital (NBO) analysis and the Quantum Theory of Atoms-in-Molecules (QTAIM), researchers can predict the reduction ability of different derivatives, which aligns well with experimental results. nih.gov Such predictive power is invaluable for designing new molecules with specific desired properties.

Table 2: Applications of Computational Modeling in Hydrazine Chemistry

| Computational Method | Application Area | Insights Gained |

| Density Functional Theory (DFT) | Catalytic Synthesis | Elucidation of reaction mechanisms, calculation of activation energies, characterization of intermediates. beilstein-journals.org |

| Potential Energy Profile (PEP) Analysis | Redox Reactions | Determination of the most probable reaction pathway (e.g., radical vs. ionic mechanisms). nih.gov |

| NBO, QTAIM, ELF Analysis | Electronic Structure | Exploration of bonding evolution, charge transfer, and electron localization along a reaction coordinate. nih.gov |

| Molecular Docking | Bioactivity Screening | Prediction of binding modes and affinities of hydrazine-based compounds with biological targets. researchgate.net |

Integration of this compound in Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity. Arylhydrazines are excellent substrates for a variety of MCRs, particularly in the synthesis of pyrazole heterocycles. beilstein-journals.org

Numerous MCR strategies have been developed that utilize arylhydrazines as a key N-N building block. beilstein-journals.org For example, the three-component reaction between an aldehyde, a β-ketoester, and an arylhydrazine is a classic and effective method for producing highly substituted pyrazoles. Variations of this approach, including four- and five-component reactions, have been developed to create even more complex and diverse scaffolds, such as dihydropyrano[2,3-c]pyrazoles. beilstein-journals.org These reactions often proceed with high regioselectivity and can be catalyzed by a range of catalysts, from Lewis acids to simple organic molecules. mdpi.com

While specific literature detailing the use of this compound in MCRs is not yet prominent, its structural identity as an arylhydrazine makes it a prime candidate for these powerful transformations. The presence of the benzylphenyl group could introduce unique steric and electronic properties, potentially influencing reaction outcomes and leading to novel pyrazole derivatives. The exploration of this compound in established and emerging MCRs represents a significant and promising avenue for future research, with the potential to unlock new classes of compounds for biological screening and materials science applications.

Q & A

Q. What are the standard synthetic routes for (2-Benzylphenyl)hydrazine hydrochloride, and how can reaction conditions be optimized for yield?

Methodological Answer: The synthesis typically involves refluxing benzylideneacetone with substituted phenylhydrazine hydrochloride derivatives in ethanol for 6–8 hours. For example, hydrazine derivatives (e.g., 2-chlorophenylhydrazine) are reacted with carbonyl compounds under reflux to form pyrazoline intermediates . Optimization includes:

- Solvent choice : Ethanol is preferred due to its polarity and ability to dissolve both reactants.

- Molar ratios : A 1:1 molar ratio of hydrazine derivative to carbonyl precursor ensures minimal side products.

- Reaction time : Extended reflux (8+ hours) improves crystallinity and yield (reported up to 82% for analogous compounds) .

Q. How is the molecular structure of this compound characterized using spectroscopic techniques?

Methodological Answer: Structural elucidation relies on:

- NMR : NMR (DMSO-d6) identifies aromatic protons (δ 7.06–7.72 ppm) and NH/amine signals (δ 9.15–10.59 ppm) .

- IR : Peaks at ~3213 cm (-NH) and ~1614 cm (-NH) confirm hydrazine functional groups .

- SMILES/InChI : Canonical SMILES strings (e.g.,

NNCC1=C(C=CC=C1)C.Cl) provide unambiguous structural representations .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

- Toxicity : Hydrazine derivatives exhibit acute toxicity (oral LD in rodents: 25–2100 mg/kg). Use fume hoods and PPE (gloves, lab coats) .

- Storage : Store in airtight containers at 2–8°C to prevent degradation.

- Spills : Neutralize with dilute HCl and absorb with inert materials (e.g., vermiculite) .

Advanced Research Questions

Q. How does the electronic nature of substituents on phenylhydrazine derivatives influence their reactivity in heterocyclic synthesis?

Methodological Answer: Electron-withdrawing groups (e.g., -Cl, -CN) on the phenyl ring enhance electrophilicity, accelerating cyclization into pyrazolines or indoles. For example:

- 2-Chlorophenyl derivatives form pyrazolines faster than unsubstituted analogs due to increased electrophilic character .

- 4-Cyanophenyl derivatives show higher yields (82%) in indole synthesis due to stabilization of intermediates via resonance .

- Comparative reactivity : Substituent effects are quantified via Hammett constants (σ) to predict reaction rates .

Q. What methodological approaches are used to resolve contradictions in reported reaction efficiencies of phenylhydrazine derivatives across studies?

Methodological Answer: Discrepancies in yields or reaction rates arise from:

- Solvent polarity : Ethanol vs. DMSO alters reaction pathways (e.g., DMSO accelerates SNAr mechanisms).

- Catalyst presence : Trace acids (e.g., HCl) in hydrazine salts may catalyze side reactions.

- Validation : Reproduce experiments under standardized conditions (e.g., 25°C, 2.5 mmol scale) and cross-validate with HPLC or NMR .

Q. How can computational chemistry predict the reactivity of this compound in forming hydrazones and other derivatives?

Methodological Answer:

- DFT calculations : Predict thermodynamic favorability of hydrazone formation (e.g., ΔG for reaction with benzaldehyde: −15.2 kcal/mol) .

- Molecular dynamics : Simulate solvent effects (e.g., ethanol vs. water) on reaction trajectories .

- Docking studies : Model interactions with biological targets (e.g., VEGFR2) to prioritize derivatives for synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。